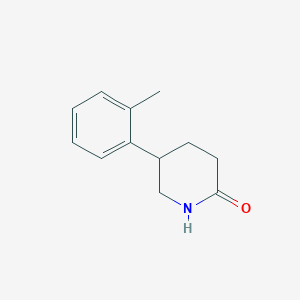

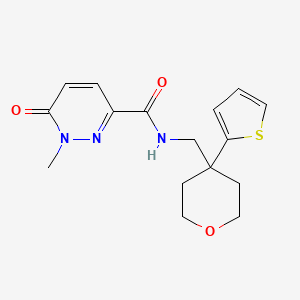

![molecular formula C15H15N3O2 B2372897 2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448057-47-3](/img/structure/B2372897.png)

2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone” is a pyrrolo[3,4-d]pyrimidine derivative . Pyrrolo[3,4-d]pyrimidines are known to be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one study reported a yield of 71% as a yellow solid with a melting point of 287–288 °C . The synthesis process involved the use of IR (KBr, cm −1), 1 H NMR (400 MHz, DMSO- d6), and 13 C NMR (100 MHz, DMSO- d6) .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N) cm−1 . The 1H NMR spectrum shows peaks at various chemical shifts, including 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH3) .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . Its IR spectrum shows peaks at 3137 (NH), 1676 (C=O), and 1609 (C=N) cm−1 . The 1H NMR spectrum shows peaks at various chemical shifts, including 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), and 3.78 (m, 6H, OCH3) .Scientific Research Applications

Imaging Agent Development for Parkinson's Disease A study highlighted the synthesis of a compound related to the target chemical, aiming to develop a new PET imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. This compound was synthesized with a high yield and purity, suggesting its potential as a neuroimaging agent (Wang et al., 2017).

Conducting Polymer Synthesis Research into conducting polymers based on pyrrole derivatives, including compounds similar to the one , has shown that the electronic and physical properties of these materials can be significantly influenced by the substituents on the pyrrole ring. These polymers exhibit good thermal stability and electrical conductivity, making them useful in electronics and materials science (Pandule et al., 2014).

Synthesis of Pyrrolidines with Varied Configurations Another study focused on the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions, utilizing sugar-derived enones and α-arylimino esters. This research contributes to the field of organic synthesis, offering pathways to create complex molecules with specific configurations for pharmaceutical applications (Udry et al., 2014).

Monoamine Oxidase Type A Inhibitors Research into pyrrole analogues, such as 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, has found potential applications in treating depression. These compounds have been synthesized and evaluated for their inhibitory activity against monoamine oxidase type A, highlighting their relevance in medicinal chemistry for developing antidepressant therapies (Mai et al., 2002).

Antimicrobial Activity Studies The antimicrobial properties of pyrimidine derivatives have been explored, showing that these compounds possess significant activity against various bacteria and fungi. This suggests their potential in developing new antimicrobial agents (Jadhav et al., 2022).

Properties

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-20-13-4-2-3-11(5-13)6-15(19)18-8-12-7-16-10-17-14(12)9-18/h2-5,7,10H,6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRXNJHIPJMHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

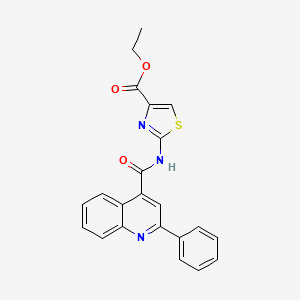

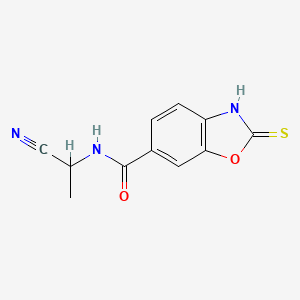

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2372817.png)

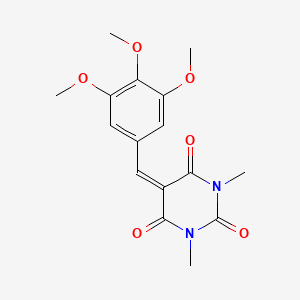

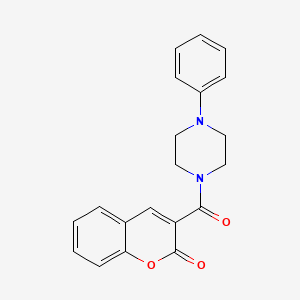

![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)

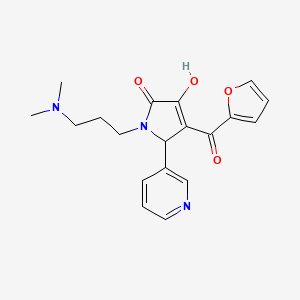

![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)

![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)

![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)

![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)

![4-Ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2372835.png)